3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Description
3-(3,3-Difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a pyridin-2-one derivative characterized by:
- Pyridinone core: A six-membered lactam ring with a ketone at position 2 and a methyl group at position 1.
- 3,3-Difluoropyrrolidine substituent: A five-membered saturated ring with two fluorine atoms at the 3-position, connected via a carbonyl group to the pyridinone core.
Properties
IUPAC Name |
3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c1-14-5-2-3-8(9(14)16)10(17)15-6-4-11(12,13)7-15/h2-3,5H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUCLQZRKOUVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body.
Mode of Action
It is likely that it interacts with its targets in a specific manner, leading to changes in cellular processes.
Biochemical Pathways
It can be inferred that the compound likely interacts with multiple pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been shown to be metabolized in the body and excreted through various routes.
Result of Action
It is likely that the compound induces changes at the molecular and cellular level, which could potentially lead to observable physiological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall stability.
Biological Activity
The compound 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The molecular structure of 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can be represented as follows:
- Molecular Formula : C10H10F2N2O
- Molecular Weight : 216.20 g/mol
Structural Features
- The presence of a difluoropyrrolidine moiety contributes to the compound's lipophilicity and may enhance its ability to penetrate biological membranes.
- The pyridinone structure is known for its ability to interact with various biological targets, including enzymes and receptors.
Research indicates that 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one exhibits several biological activities:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cellular signaling pathways. For instance, it has shown activity against PI5P4Kγ, a kinase involved in phosphoinositide metabolism .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although specific mechanisms remain to be elucidated.
In Vitro Studies
In vitro assays have demonstrated that 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can effectively inhibit the activity of target kinases at micromolar concentrations. For example:
In Vivo Studies
Animal model studies are essential for assessing the pharmacokinetics and therapeutic efficacy:
- A study evaluated the compound's bioavailability and brain penetration capabilities after administration in mice. Results indicated favorable pharmacokinetic profiles with moderate brain exposure .
Toxicity Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds:
- In preliminary toxicity studies, 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one did not exhibit significant cytotoxic effects on human cell lines at concentrations up to 100 µM .
Case Study 1: Kinase Inhibition
A recent study focused on the inhibition of PI5P4Kγ by various compounds, including our target molecule. The results indicated that modifications in the chemical structure could enhance or diminish kinase inhibitory activity. The study concluded that further optimization could lead to more potent inhibitors suitable for therapeutic development .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of related pyridinone derivatives against common bacterial strains. While 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one showed some inhibitory effects, further structural modifications were suggested to enhance potency .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridin-2(1H)-one Derivatives
Substitution Patterns and Functional Groups
(a) Position of Substitution
- Target Compound : Substitution at position 3 with a difluoropyrrolidine-carbonyl group.
- 5-Substituted Analogues: 5-(4-Fluorobenzoyl)-1-methylpyridin-2(1H)-one (3h): Substitution at position 5 with a fluorinated benzoyl group . 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one (10): Aryl substitution at position 5 . 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: Hydroxymethyl group at position 3 . Key Difference: Substitution at position 3 vs.
(b) Fluorine Incorporation
- Target Compound : Fluorines in the pyrrolidine ring enhance lipophilicity and metabolic stability.
- Compound 3h : Fluorine in the benzoyl group improves resistance to oxidative metabolism .
- Non-Fluorinated Analogues: Compounds like 3-(chloromethyl)-1-methylpyridin-2(1H)-one (CAS 51417-15-3) lack fluorinated groups, increasing polarity but reducing metabolic stability .
(c) Carbonyl vs. Direct Linkage
Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
